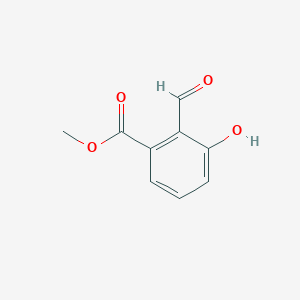

Methyl 2-formyl-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDRLLQFITZSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563897 | |

| Record name | Methyl 2-formyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131524-43-1 | |

| Record name | Methyl 2-formyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-formyl-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted salicylaldehyde derivative that holds significant potential as a versatile building block in organic synthesis and drug discovery. Its unique trifunctional arrangement—a methyl ester, a formyl group, and a hydroxyl group on a benzene ring—offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to medicinal chemistry. While some commercial suppliers have noted its potential use in treating sickle cell disease, this guide will delve into the available scientific literature to substantiate such claims and explore other therapeutic possibilities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 131524-43-1 | [1][2][3] |

| Molecular Formula | C₉H₈O₄ | [2][3][4] |

| Molecular Weight | 180.16 g/mol | [2][3][4] |

| Appearance | White to light yellow solid | [1] |

| Storage | 2-8°C, stored under nitrogen | [1][4] |

| SMILES | O=C(OC)C1=CC=CC(O)=C1C=O | [2][4] |

| InChI | InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3 |

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of methyl 3-hydroxybenzoate. A notable example of this transformation is the Duff reaction, which utilizes hexamethylenetetramine in the presence of an acid catalyst.

A detailed experimental protocol for a similar transformation is described in the synthesis of 2-formyl-3-hydroxybenzyl formate, where this compound is a key intermediate.[5]

Experimental Protocol: Formylation of Methyl 3-hydroxybenzoate

Materials:

-

Methyl 3-hydroxybenzoate

-

Hexamethylenetetramine

-

Polyphosphoric acid (75%)

-

Silica gel for column chromatography

-

Hexane

-

Ether

Procedure:

-

Methyl 3-hydroxybenzoate is treated with hexamethylenetetramine in 75% polyphosphoric acid.

-

The reaction mixture is heated to facilitate the formylation reaction.

-

Upon completion, the reaction yields a mixture of products, with this compound as the major product (reported yield of 3.4%) and 2-formyl-5-hydroxybenzoate as a minor byproduct.[5]

-

The crude product is then purified using silica gel column chromatography with a hexane-ether eluent to isolate the desired this compound.

Caption: Synthesis of this compound via the Duff Reaction.

Spectroscopic Analysis

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups.

-

Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Aldehydes are also known to undergo self-condensation or polymerization reactions, often catalyzed by acid.[6]

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

This trifunctional nature makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used in the preparation of substituted quinolines, coumarins, and other pharmacologically relevant scaffolds.

Potential Applications in Drug Discovery

Sickle Cell Disease

Some commercial suppliers have indicated that this compound can be used to treat sickle cell disease.[1] However, a comprehensive search of the scientific literature did not yield any specific studies or patents directly linking this compound to the treatment of sickle cell disease. This suggests that its role, if any, may be as a synthetic intermediate for the preparation of more complex, active pharmaceutical ingredients. Further research is needed to validate this potential application.

General Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. The salicylaldehyde core is a well-known privileged scaffold in medicinal chemistry, exhibiting a broad range of pharmacological activities. Therefore, this compound serves as an excellent starting point for the development of novel therapeutic agents targeting a variety of diseases.

Safety Information

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements: H302, H315, H318, H335[1]

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P330, P332+P313, P362[1]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While its direct therapeutic applications, particularly in sickle cell disease, require further scientific validation, its utility as a building block for the synthesis of complex and potentially bioactive molecules is clear. This guide provides a foundational understanding of its properties, synthesis, and potential for future research and development in the pharmaceutical industry.

References

- Changzhou Watson Fine Chemical Co ltd. Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. CN110407704B.

-

Ataman Kimya. METHYL 2-HYDROXYBENZOATE. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Sato, M., et al. 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides. Bioscience, Biotechnology, and Biochemistry, 58(7), 1299-1300. Taylor & Francis Online. [Link]

-

PubChem. Methyl 4-formyl-3-hydroxybenzoate. National Institutes of Health. [Link]

- WIPO. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WO2018121050A1.

- CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P

-

Human Metabolome Database. Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). [Link]

-

WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

-

Chemspace. This compound - C9H8O4 | CSSB00010619725. [Link]

Sources

- 1. This compound | 131524-43-1 [chemicalbook.com]

- 2. 131524-43-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:131524-43-1 - Abovchem [abovchem.com]

- 4. chemscene.com [chemscene.com]

- 5. tandfonline.com [tandfonline.com]

- 6. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

What are the physical properties of Methyl 2-formyl-3-hydroxybenzoate

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzoate backbone with formyl and hydroxyl functionalities, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and essential safety information for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a distinct isomer within the family of formylated and hydroxylated methyl benzoates. It is crucial to distinguish it from its isomers, as their physical and chemical properties can vary significantly.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 131524-43-1 | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage | 2-8°C, stored under nitrogen | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported. The following represents predicted data and general expectations for the characteristic signals.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the various functional groups. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H stretch (aromatic and aldehyde): Around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

-

C=O stretch (ester and aldehyde): Strong absorptions in the region of 1680-1750 cm⁻¹.

-

C-O stretch (ester): In the fingerprint region, typically around 1000-1300 cm⁻¹.

-

Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The primary synthetic route to this compound is through the formylation of its precursor, methyl 3-hydroxybenzoate. A common method for this transformation is the Duff reaction or a similar electrophilic aromatic substitution.

Experimental Protocol: Formylation of Methyl 3-hydroxybenzoate

This protocol is based on a reported synthesis of this compound as an intermediate.

Materials:

-

Methyl 3-hydroxybenzoate

-

Hexamethylenetetramine

-

Polyphosphoric acid

-

Water

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, carefully heat polyphosphoric acid to 100°C.

-

To the heated polyphosphoric acid, add methyl 3-hydroxybenzoate.

-

Slowly and portion-wise, add hexamethylenetetramine to the reaction mixture while maintaining the temperature at 100°C.

-

Stir the reaction mixture at 100°C for approximately 45 minutes.

-

After the reaction is complete, cool the mixture and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate solvent system to isolate this compound.

Causality Behind Experimental Choices:

-

Polyphosphoric acid serves as both the solvent and the acidic catalyst for the reaction. Its high viscosity and acidic nature facilitate the in-situ generation of the electrophilic iminium species from hexamethylenetetramine.

-

Hexamethylenetetramine acts as the formylating agent. In the acidic medium, it decomposes to generate the electrophile that attacks the electron-rich aromatic ring of methyl 3-hydroxybenzoate.

-

The ortho-directing effect of the hydroxyl group on the benzene ring favors the substitution at the C2 and C6 positions. The formation of the 2-formyl isomer is a result of this directing effect.

-

Silica gel chromatography is a standard and effective method for purifying the desired product from any unreacted starting material and isomeric byproducts.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

Hazard Identification:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate, the synthesis of which is achievable through established organic chemistry methods. While a complete experimental characterization of its physical properties is not yet widely available, this guide provides the foundational knowledge necessary for its synthesis, handling, and further investigation in research and development settings.

References

Sources

An In--Depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate: Structure, Properties, and Synthesis

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted aromatic carbonyl compound of significant interest in synthetic organic chemistry and medicinal research. As a multifunctional molecule, it serves as a valuable building block for more complex chemical structures, including natural product analogs and potential therapeutic agents. Its strategic arrangement of a methyl ester, a formyl group, and a hydroxyl group on a benzene ring offers multiple reaction sites for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, safety protocols, and a detailed, field-proven synthetic methodology designed for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices and provide a self-validating protocol to ensure scientific integrity and reproducibility.

Molecular Structure and Identification

The precise arrangement of functional groups in this compound dictates its chemical reactivity and utility. The nomenclature specifies a benzoate parent structure with a methyl ester group defining the first carbon position. A formyl (aldehyde) group is located at the adjacent C2 position (ortho), and a hydroxyl (phenol) group is at the C3 position (meta).

Key Identifiers:

-

IUPAC Name: this compound

-

Canonical SMILES: COC(=O)C1=C(C=O)C(O)=CC=C1

Structural Elucidation

The molecular architecture is key to understanding its synthetic potential. The hydroxyl group at C3 electronically influences the formyl group at C2, potentially forming an intramolecular hydrogen bond that can affect its reactivity and spectroscopic characteristics.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Accurate data on the physical properties and safety hazards are critical for proper handling, storage, and experimental design.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Weight | 180.16 g/mol | [2][5] |

| Appearance | White to light yellow solid | [1] |

| Molecular Formula | C₉H₈O₄ | [2][4] |

| CAS Number | 131524-43-1 | [1][2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Expert Insight: The presence of a phenolic hydroxyl group and an aldehyde makes this compound particularly irritating. Standard laboratory practice dictates handling within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via electrophilic formylation of a precursor, methyl 3-hydroxybenzoate. A well-documented method is a variation of the Duff reaction.[6]

Synthetic Overview and Mechanistic Rationale

Reaction: Formylation of methyl 3-hydroxybenzoate using hexamethylenetetramine in polyphosphoric acid.

Causality of Experimental Choices:

-

Starting Material: Methyl 3-hydroxybenzoate is selected because the hydroxyl group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. This directs the incoming electrophile preferentially to the C2, C4, and C6 positions. The C2 position is favored, leading to the desired product.

-

Formylating Agent: Hexamethylenetetramine serves as the source of the formyl group. In the strongly acidic medium of polyphosphoric acid (PPA), it generates an electrophilic iminium ion species which is the active agent for the aromatic substitution.

-

Solvent/Catalyst: Polyphosphoric acid (PPA) is an ideal medium. It acts as a non-aqueous protic solvent and a Lewis acid catalyst, facilitating the generation of the electrophile and promoting the reaction. Its high viscosity and dehydrating nature drive the reaction forward.

-

Workup: An acidic aqueous workup is essential to hydrolyze the intermediate Schiff base/iminium adduct formed on the aromatic ring, which liberates the final aldehyde (formyl) group.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of salicylaldehyde analogs.[6]

Reagents and Materials:

-

Methyl 3-hydroxybenzoate

-

Hexamethylenetetramine

-

Polyphosphoric acid (75%)

-

Hydrochloric acid (2N)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq).

-

Solvent Addition: Carefully add 75% polyphosphoric acid (approx. 10x the weight of the starting material) to the flask. Stir the mixture until a homogeneous solution is formed.

-

Reagent Addition: Slowly add hexamethylenetetramine (1.5 eq) in portions to the stirred solution. An exothermic reaction may be observed; maintain control over the addition rate.

-

Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching and Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.

-

Hydrolysis: Add 2N HCl to the aqueous slurry and stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate to the aldehyde.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product and by-products.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a hexane-ethyl acetate gradient as the eluent, to isolate the pure this compound from isomers and unreacted starting material.[6]

Workflow Visualization

Sources

- 1. This compound | 131524-43-1 [chemicalbook.com]

- 2. 131524-43-1|this compound|BLD Pharm [bldpharm.com]

- 3. 131524-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. tandfonline.com [tandfonline.com]

A Guide to 2-Formyl-3-hydroxybenzoate Derivatives in Astigmatid Mites: Chemistry, Function, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a unique class of aromatic compounds found in Astigmatid mites: the 2-formyl-3-hydroxybenzoate derivatives. While the core compound, Methyl 2-formyl-3-hydroxybenzoate, is a pivotal laboratory synthon, this guide focuses on its naturally occurring analogs, which have been isolated from notable mite species. We will delve into the discovery of these natural products, their presumptive ecological roles, and the precise methodologies required for their isolation and characterization. Furthermore, this document details the critical role of chemical synthesis in confirming their structures, a process wherein this compound serves as an indispensable precursor.

Introduction: Aromatic Compounds in Mite Chemical Ecology

Mites within the cohort Astigmata possess a sophisticated chemical arsenal. A key feature of this group is a pair of opisthonotal glands that produce a wide array of volatile semiochemicals, including monoterpenes, aliphatic compounds, and various aromatics.[1][2][3] These secretions are integral to mite survival, mediating critical behaviors such as aggregation, sexual communication, and defense against predators and microbial pathogens.[1][4]

Among the diverse aromatic compounds identified are derivatives of salicylaldehyde, specifically a family of 2-formyl-3-hydroxybenzoates. These substances have been isolated from mites of significant medical and agricultural importance, such as the house dust mite and the bulb mite. Their discovery has opened new avenues for understanding mite chemical defense and communication, with potential applications in targeted pest management and the discovery of novel bioactive compounds. This guide synthesizes the current knowledge of these specific derivatives, providing a technical framework for their study.

Natural Occurrence and Significance

Research has confirmed the existence of at least two naturally occurring esters derived from a 2-formyl-3-hydroxybenzoate core in different species of acarid mites. This compound itself is the key intermediate used in the laboratory to synthesize and confirm the identity of these natural products.[5][6]

2-Formyl-3-hydroxybenzyl Formate in the House Dust Mite

A novel salicylaldehyde analog, 2-formyl-3-hydroxybenzyl formate (trivial name: rhizoglyphinyl formate), was isolated from the house dust mite, Dermatophagoides pteronyssinus.[5] This species is a primary source of indoor allergens responsible for allergic rhinitis and bronchial asthma worldwide. The compound is believed to be a component of the opisthonotal gland secretion, suggesting a role as a semiochemical.[5]

Hexyl 2-Formyl-3-hydroxybenzoate in the Bulb Mite

The cuticular chemistry of the bulb mite, Rhizoglyphus robini, a significant agricultural pest, revealed the presence of hexyl 2-formyl-3-hydroxybenzoate (trivial name: hexyl rhizoglyphinate).[6] Unlike the compound from D. pteronyssinus, this ester was identified as a cuticular constituent rather than a glandular secretion. This localization suggests it may serve as a surface-level defense mechanism.[6]

| Compound | Trivial Name | Mite Species | Source Location | Putative Function |

| 2-Formyl-3-hydroxybenzyl Formate | Rhizoglyphinyl formate | Dermatophagoides pteronyssinus | Opisthonotal Gland | Semiochemical |

| Hexyl 2-Formyl-3-hydroxybenzoate | Hexyl rhizoglyphinate | Rhizoglyphus robini | Cuticle | Antifungal Defense |

| This compound | Methyl rhizoglyphinate | Caloglyphus sp. | Not specified | Antifungal Defense |

Table 1: Summary of Naturally Occurring 2-Formyl-3-hydroxybenzoate Derivatives in Mites.[5]

Biosynthesis: A Hypothetical Pathway

While the precise biosynthetic pathway for 2-formyl-3-hydroxybenzoates in mites has not been elucidated, a hypothetical route can be proposed based on common aromatic biosynthesis in arthropods. The pathway likely originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine.

Further enzymatic modifications, including hydroxylation, carboxylation, methylation, and formylation, would be required to produce the final structures. The formyl group, in particular, is a key feature, and its introduction could be catalyzed by a formyltransferase enzyme. The final esterification step would then attach the formate or hexyl group.

Caption: Hypothetical biosynthetic pathway for mite-derived 2-formyl-3-hydroxybenzoates.

Isolation and Structural Elucidation Workflow

The identification of these novel compounds relies on a multi-step process involving careful extraction, chromatographic separation, and spectroscopic analysis. The low concentration of these substances requires sensitive and precise techniques.

Experimental Protocol: Extraction and Isolation

This protocol is adapted from the methodology used for the isolation of 2-formyl-3-hydroxybenzyl formate from D. pteronyssinus.[5]

Rationale: Hexane is chosen as the extraction solvent due to its non-polar nature, which is ideal for extracting lipids and other semiochemicals from the mite cuticle and glands while minimizing the co-extraction of highly polar contaminants.[5][7] Silica gel chromatography is a standard and effective method for separating compounds based on polarity.

Step-by-Step Methodology:

-

Mite Collection: Cultivate mites on a suitable medium (e.g., dried yeast and fish powder at 25°C, 75% RH).[5] Separate mites from the culture medium using a physical method, such as flotation in a brine solution within a separatory funnel.

-

Solvent Extraction: Submerge the collected mite bodies (e.g., 60-70 g) in n-hexane for a short duration (e.g., 3 minutes) to extract surface and glandular lipids. This brief exposure minimizes the extraction of internal body contents.

-

Filtration and Concentration: Filter off the mite bodies and concentrate the hexane extract under reduced pressure to yield a crude extract.

-

Column Chromatography:

-

Prepare a silica gel (SiO₂) column.

-

Load the crude extract onto the column.

-

Elute the column with a gradient of hexane-ether, starting with 100% hexane and gradually increasing the ether concentration (e.g., 97:3, 95:5, 90:10, 80:20, 50:50, 0:100).[5]

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC). The target compounds are expected to elute in the moderately polar fractions (e.g., 90:10 hexane-ether).[5]

-

-

Preparative TLC: For final purification, subject the enriched fractions to preparative TLC using a suitable solvent system (e.g., 95:5 hexane-ether) to isolate the pure compound.[5]

Caption: Experimental workflow for the isolation of 2-formyl-3-hydroxybenzoate derivatives.

Analytical Techniques for Structural Confirmation

Structural proof relies on a combination of modern spectroscopic methods.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is essential for determining the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

| Technique | Information Provided |

| GC-MS | Provides retention time (t_R), molecular weight (from the molecular ion peak), and fragmentation patterns for initial structural hypotheses.[8] |

| ¹H-NMR | Determines the number and type of protons, their chemical environment, and connectivity through spin-spin coupling. Identifies key functional groups like aldehydes (-CHO), hydroxyls (-OH), and aromatic protons. |

| ¹³C-NMR | Shows the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). |

| GC-FTIR | Identifies functional groups by their characteristic infrared absorption frequencies (e.g., C=O stretch of ester and aldehyde, O-H stretch of phenol).[6] |

The Central Role of Chemical Synthesis

The definitive confirmation of the proposed structures for these natural products was achieved through total synthesis.[5][6] This process is invaluable as it provides an unambiguous standard for comparison with the isolated natural material. This compound is the lynchpin intermediate in these synthetic routes.

Experimental Protocol: Synthesis of this compound

This synthesis is adapted from the Duff reaction conditions reported in the literature for formylating phenols.[6]

Rationale: The Duff reaction is a classic method for the formylation of activated aromatic rings like phenols. Hexamethylenetetramine serves as the formylating agent in the presence of a strong acid catalyst like polyphosphoric acid.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine methyl 3-hydroxybenzoate with 75% polyphosphoric acid.

-

Formylation: Add hexamethylenetetramine to the mixture. Heat the reaction to achieve formylation. This reaction is known to have a low yield but is effective for this hindered substrate.[6]

-

Workup and Purification: After the reaction is complete, quench the mixture and perform an extraction with an organic solvent. The major product, this compound, can be purified from minor by-products (like 2-formyl-5-hydroxybenzoate) using silica gel column chromatography.[5]

-

Characterization: Confirm the structure of the product using MS, GC-FTIR, and NMR spectroscopy.[6]

Caption: Synthetic pathways to natural mite compounds via the key intermediate.

Ecological Roles and Potential Applications

Antifungal Defense

The presence of hexyl 2-formyl-3-hydroxybenzoate on the cuticle of R. robini strongly suggests a defensive function.[6] Studies have demonstrated that this compound possesses significantly higher antifungal activity than citral, a well-known natural antifungal agent.[6] This chemical shield could protect the mite from pathogenic fungi prevalent in its high-humidity environment. This aligns with a broader strategy in Astigmatid mites, where opisthonotal gland secretions often have dual roles as both pheromones and antimicrobial agents.[1]

Pheromonal Communication

While the function of 2-formyl-3-hydroxybenzyl formate in D. pteronyssinus is still under investigation, its origin in the opisthonotal glands points towards a role in chemical communication.[5] These glands are the source of aggregation, alarm, and sex pheromones in many mite species.[1] For example, neryl formate has been identified as an aggregation pheromone for D. pteronyssinus.[10][11] It is plausible that rhizoglyphinyl formate acts in concert with other compounds as part of a complex chemical signal.

Applications in Pest Management and Drug Discovery

A deep understanding of these compounds could lead to innovative applications:

-

Pest Management: As semiochemicals, these molecules or their synthetic analogs could be used in "lure-and-kill" or mating disruption strategies for controlling pest mites like R. robini and D. pteronyssinus.[11]

-

Drug Development: The demonstrated fungitoxic properties of hexyl 2-formyl-3-hydroxybenzoate make it a lead compound for the development of new antifungal agents.[6] Its novel structure could provide a scaffold for designing drugs that overcome existing resistance mechanisms in pathogenic fungi.

Conclusion and Future Directions

The family of 2-formyl-3-hydroxybenzoate derivatives represents a fascinating and functionally significant class of natural products in Astigmatid mites. While this compound is primarily recognized as a synthetic intermediate, its role in enabling the structural confirmation and study of its naturally occurring analogs is paramount.

Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: Using isotopic labeling studies to confirm the proposed biosynthetic pathway.

-

Functional Assays: Conducting detailed behavioral bioassays to definitively establish the pheromonal function of 2-formyl-3-hydroxybenzyl formate.

-

Expanded Screening: Investigating a wider range of mite species to determine the taxonomic distribution of these compounds.

-

Pharmacological Evaluation: Performing in-depth studies on the antifungal mechanism of action of hexyl 2-formyl-3-hydroxybenzoate to assess its potential as a clinical or agricultural fungicide.

By continuing to explore the chemical ecology of these mites, we can unlock further insights into their biology and harness their unique chemistry for human benefit.

References

-

Sato, M., et al. (1994). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 58(7), 1299-1300. [Link]

-

Avila, F. W., et al. (2011). Identification of Neryl Formate as the Airborne Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite (Acari: Epidermoptidae). Journal of Medical Entomology, 48(4), 760-767. [Link]

-

Kuwahara, Y. (2004). Chemical ecology of astigmatid mites. In Advances in Insect Chemical Ecology (pp. 76-109). Cambridge University Press. [Link]

-

Leal, W. S., et al. (1990). Hexyl 2-Formyl-3-hydroxybenzoate, a Fungitoxic Cuticular Constituent of the Bulb Mite Rhizoglyphus robini. Bioscience, Biotechnology, and Biochemistry, 54(10), 2593-2596. [Link]

-

Zacarias, A. M., et al. (2021). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Molecules, 26(16), 4991. [Link]

-

Gonzalez-Marcos, A., et al. (2024). Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus. Insects, 15(12), 964. [Link]

-

Eliyahu, D. (2009). GC-MS for Characterization and Identification of Ant Semiochemicals. Cold Spring Harbor Protocols. [Link]

-

Hubert, J., et al. (2008). Acaricidal effects of natural six-carbon and nine-carbon aldehydes on stored-product mites. Experimental and Applied Acarology, 44(4), 315-321. [Link]

-

Shul'gin, V. M., et al. (2004). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. Russian Journal of General Chemistry, 74(5), 724-727. [Link]

-

Theoduloz, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]

-

Skelton, A. C., et al. (2011). Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae). Journal of medical entomology, 48(4), 760-767. [Link]

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Anastassiades, M., et al. (2016). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Poster presentation. [Link]

-

Sakata, T., & Norton, R. A. (2001). Opisthonotal gland chemistry of early-derivative oribatid mites (Acari) and its relevance to systematic relationships of Astigmata. International Journal of Acarology, 27(4), 281-292. [Link]

-

Khan, S. A., et al. (2023). Synthesis, Characterization, and Evaluation of Antifungal Activity of 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone by Surface-Enhanced Raman Spectroscopy. ACS Omega, 8(40), 37059-37069. [Link]

-

Gatta, M. G. D., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 748. [Link]

-

Heethoff, M., & Raspotnig, G. (2012). Investigating chemical communication in oribatid and astigmatid mites in bioassays - Pitfalls and suggestions. Soil Organisms, 84(2), 311-321. [Link]

-

Touaibia, M., et al. (2022). Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia. Molecules, 27(20), 6885. [Link]

-

Theoduloz, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]

-

ALS Environmental. (2013). Analysis of Non-Polar Organic Compounds in Water by GC-MSMS. Presentation. [Link]

- Google Patents. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Khan, S. A., et al. (2023). Synthesis, Characterization, and Evaluation of Antifungal Activity of 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone by Surface-Enhanced Raman Spectroscopy. ACS omega, 8(40), 37059-37069. [Link]

-

Chemical Synthesis Database. (n.d.). methyl 5-chloro-3-formyl-2-hydroxybenzoate. [Link]

-

Smallegange, I. M., et al. (2021). Toward an understanding of the chemical ecology of alternative reproductive tactics in the bulb mite (Rhizoglyphus robini). Ecology and evolution, 11(23), 17144-17158. [Link]

-

Smallegange, I. M., et al. (2021). Toward an understanding of the chemical ecology of alternative reproductive tactics in the bulb mite (Rhizoglyphus robini). bioRxiv. [Link]

-

Amanote Research. (n.d.). Chemical Ecology of Astigmatid Mites. Part XXVIII. Hexyl 2-Formyl-3-Hydroxybenzoate, a Fungitoxic Cuticular Constituent of the Bulb Mite Rhizoglyphus Robini. [Link]

-

Kuwahara, Y., et al. (2002). Chemical ecology of astigmatid mites. LXIV. The alarm pheromone neral functions as an attractant in Schwiebea elongata (Banks) (Acari : Acaridae). Applied Entomology and Zoology, 37(4), 559-563. [Link]

-

Avila, F. W., et al. (2011). Identification of Neryl Formate as the Airborne Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite (Acari: Epidermoptidae). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Investigating chemical communication in oribatid and astigmatid mites in bioassays - Pitfalls and suggestions | Soil Organisms [soil-organisms.org]

- 4. Toward an understanding of the chemical ecology of alternative reproductive tactics in the bulb mite (Rhizoglyphus robini) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Potential of Salicylaldehyde Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Salicylaldehyde Scaffold - A Privileged Starting Point in Medicinal Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde) is a deceptively simple aromatic aldehyde that serves as a foundational scaffold in the synthesis of a vast array of biologically active compounds. Its inherent structural features—an ortho-phenolic hydroxyl group and an electrophilic aldehyde—provide a rich platform for chemical modification, leading to derivatives with diverse and potent pharmacological activities. The hydroxyl and aldehyde groups can act as key pharmacophoric features, participating in hydrogen bonding, metal chelation, and covalent interactions with biological targets. Furthermore, the aromatic ring is amenable to substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary biological activities of salicylaldehyde analogs, focusing on the mechanistic rationale behind their actions and the practical methodologies for their evaluation.

Section 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

Salicylaldehyde derivatives, particularly hydrazone and Schiff base analogs, have emerged as a promising class of anticancer agents. Their activity spans various malignancies, with particularly notable efficacy against hematological cancers and solid tumors like breast cancer.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these analogs are not merely a result of non-specific toxicity but are often linked to specific molecular targets.

-

Inhibition of Signaling Kinases: A significant mechanism for certain salicylaldehyde benzoylhydrazones is the inhibition of crucial signaling kinases. For example, in chronic myeloid leukemia (CML), dimethoxy derivatives have been suggested through in-silico modeling to interact with and inhibit the constitutively active BCR-Abl tyrosine kinase, a key driver of leukemogenesis.[1][2] Inhibition of this kinase disrupts downstream signaling cascades that promote cell proliferation and suppress apoptosis.[1]

-

Induction of Apoptosis: Many salicylaldehyde analogs exert their effects by triggering programmed cell death. Studies on hydrazone derivatives have shown they can induce apoptosis, evidenced by a concentration-dependent increase in histone-associated DNA fragments.[3] This suggests an activation of intrinsic or extrinsic apoptotic pathways.

-

Inhibition of DNA Synthesis: Salicylaldehyde benzoylhydrazone itself has been found to decrease DNA synthesis and cell proliferation in various human and rodent cell lines, indicating a direct or indirect interference with the cell cycle machinery.[3]

Workflow for Anticancer Activity Screening

The initial assessment of novel salicylaldehyde analogs follows a logical, tiered approach designed to efficiently identify promising candidates.

Caption: High-throughput screening workflow for identifying lead anticancer salicylaldehyde analogs.

Quantitative Data: Efficacy Against Cancer Cell Lines

The potency of salicylaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Analogs with substitutions like methoxy, bromo, and nitro groups often exhibit enhanced activity.[4]

| Derivative Class | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Salicylaldehyde Hydrazone | 4-methoxy | K-562 (CML) | 0.03 | [5] |

| Salicylaldehyde Hydrazone | 3-methoxy | HL-60 (AML) | Strong cytotoxicity reported | [3][4] |

| Salicylaldehyde Hydrazone | 5-methoxy | MCF-7 (Breast) | 0.91 - 3.54 | [3] |

| Salicylaldehyde Hydrazone | 5-bromo | SKW-3 (T-cell leukemia) | 3.02 | [3] |

| Salicylaldehyde Hydrazone | 5-bromo | HL-60 (AML) | 3.14 | [3] |

| Dimethoxy Benzoylhydrazone | Multiple | SKW-3 (T-cell leukemia) | < 1.0 | [6] |

| Dimethoxy Benzoylhydrazone | Multiple | Leukemic Lines | Low micro- to nanomolar | [6][7] |

Note: CML = Chronic Myeloid Leukemia; AML = Acute Myeloid Leukemia.

Experimental Protocol: MTT Assay for Cell Viability

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial anticancer drug screening. Its selection is based on its principle as a colorimetric assay that measures cellular metabolic activity.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust and quantifiable measure of cytotoxicity. It is a rapid, cost-effective, and high-throughput compatible method, making it ideal for screening a large library of novel salicylaldehyde analogs.[9]

Self-Validating System: This protocol's integrity relies on a set of essential controls:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the salicylaldehyde analogs. This control establishes the baseline viability (100%) and ensures the solvent itself is not cytotoxic at the concentration used.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic response.

-

Blank Control: Wells containing only cell culture medium and MTT, without cells. This is used to subtract the background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of the salicylaldehyde analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity - Combating Pathogenic Microbes

The functional groups on the salicylaldehyde scaffold are adept at interacting with microbial cells, leading to a broad spectrum of antibacterial and antifungal activities.[10]

Mechanism of Action: Disrupting Microbial Homeostasis

While not always fully elucidated, the antimicrobial action of salicylaldehyde analogs is thought to involve several mechanisms:

-

Proton Exchange and Membrane Disruption: A strong correlation has been observed between the antimicrobial potency of substituted salicylaldehydes and the broadening of the NMR signal of their phenolic hydroxyl proton.[11] This suggests that a rapid proton exchange process may be a prerequisite for high activity, possibly by interfering with proton gradients across the microbial cell membrane or disrupting essential enzymatic processes that are pH-sensitive.[11]

-

Chelation of Metal Ions: The ability of many salicylaldehyde derivatives, such as Schiff bases, to chelate metal ions is crucial. These ions are essential cofactors for many microbial enzymes, and their sequestration can lead to the inhibition of microbial growth.

-

Synergistic Interactions: In some cases, the antimicrobial effect is not due to a single compound but to synergistic interactions. For example, the essential oil of Filipendula vulgaris, which is rich in salicylaldehyde, shows greater activity than salicylaldehyde alone, suggesting synergy with other components like linalool.[11]

Quantitative Data: Minimal Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Halogenated and nitro-substituted salicylaldehydes are often the most potent.[1]

| Compound/Derivative | Substituent(s) | Microorganism | MIC (µg/mL) | Reference(s) |

| Salicylaldehyde Analog | Halogenated | Candida albicans | Similar to Amphotericin B (~0.9-2) | [5][12] |

| Salicylaldehyde Analog | Halogenated | Saccharomyces cerevisiae | Potent activity reported | [5] |

| Salicylaldehyde Analog | Halogenated/Nitro | Staphylococcus aureus | Potent activity reported | [1] |

| Salicylaldehyde Analog | Halogenated/Nitro | Bacillus cereus | Potent activity reported | [5] |

| F. vulgaris Essential Oil | Salicylaldehyde (68.6%) + Linalool | Various bacteria/fungi | <9 (for 60:40 mixture) | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: While the disk diffusion assay is excellent for initial qualitative screening, the broth microdilution method is the gold standard for determining a quantitative MIC value for novel compounds.[13] This method is preferred because it provides a direct numerical value of potency (e.g., in µg/mL), which is more informative than the zone of inhibition diameter.[13] It allows for the testing of compounds over a precise range of concentrations and is less affected by compound diffusion rates in agar, which can be a confounding variable for novel molecules.

Self-Validating System: The reliability of this assay is ensured by:

-

Positive Control: A well containing bacteria and a standard antibiotic with a known MIC for the test strain (e.g., Ciprofloxacin for S. aureus, Fluconazole for C. albicans). This verifies that the test conditions are suitable for detecting inhibition.

-

Negative (Sterility) Control: A well containing only the sterile broth medium. Any growth in this well indicates contamination of the medium or reagents.

-

Growth Control: A well containing the bacteria and broth, but no antimicrobial agent. This well must show clear microbial growth, confirming the viability of the inoculum and the suitability of the growth conditions.[14]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12. Add 100 µL of the salicylaldehyde analog stock solution (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Well 12 receives no inoculum. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be confirmed by reading the optical density (OD) on a plate reader.

Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of numerous diseases. Salicylaldehyde derivatives have demonstrated the ability to suppress key inflammatory mediators, positioning them as potential therapeutic agents.

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of salicylaldehyde analogs are often linked to the modulation of central signaling pathways and enzymes involved in the inflammatory response.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Certain salicylaldehyde derivatives have been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IKK and the subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of inflammatory genes.

-

COX-2 and iNOS Suppression: As a downstream consequence of NF-κB inhibition, these compounds can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to reduced production of prostaglandins (like PGE₂) and nitric oxide (NO), respectively, which are key mediators of pain, fever, and vasodilation in inflammation.[8]

NF-κB Inflammatory Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway and the inhibitory point for certain salicylaldehyde analogs.

Caption: Inhibition of the NF-κB pathway by salicylaldehyde analogs prevents pro-inflammatory gene transcription.

Quantitative Data: In-vitro Anti-inflammatory Assays

The anti-inflammatory potential of these compounds can be assessed using simple in-vitro models, such as the inhibition of heat-induced protein denaturation.

| Derivative Class | Assay | Result | Reference(s) |

| Salicylaldehyde-derived secondary amines | BSA Denaturation | Moderate activity observed for some analogs | [10] |

| Methyl salicylate glycosides | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 56.2% inhibition at 3.0 µg/mL | [15] |

| Salicylic acid-appended pyrazolines | Phospholipase A₂ (PLA₂) Inhibition | Maximum activity for compounds 7d, 7h, 7i, 7j |

Experimental Protocol: Inhibition of Protein Denaturation Assay

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This in-vitro assay uses Bovine Serum Albumin (BSA) as a model protein. Heating BSA causes it to denature and coagulate, leading to an increase in solution turbidity. Anti-inflammatory compounds can stabilize the protein, preventing denaturation and thus reducing turbidity. This assay is a simple, cost-effective, and rapid preliminary screen to identify compounds with potential anti-inflammatory activity before moving to more complex cell-based or in-vivo models.[10]

Self-Validating System:

-

Test Control: A solution containing only BSA and buffer, which is heated. This represents the maximum denaturation (0% inhibition).

-

Product Control: A solution containing the test compound and buffer (no BSA), which is heated. This corrects for any absorbance from the compound itself.

-

Positive Control: A known anti-inflammatory drug, such as Diclofenac sodium, is tested alongside the analogs to validate the assay's ability to detect an inhibitory effect.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the salicylaldehyde analog solution (at various concentrations, e.g., 100-1000 µg/mL) and 0.5 mL of a 1% w/v aqueous solution of Bovine Serum Albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 57°C for 3 minutes.

-

Cooling: Cool the samples under running tap water.

-

Absorbance Measurement: Add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each tube and measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

References

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Bel-Hadj-Tahar, A., Al-Mokyna, H., Al-Humaidi, J., Al-Ghorbani, M., & Al-Salahi, R. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Kuretake, S., et al. (2014). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. [Link]

-

Martelotto, L. G., et al. (2013). MTT assay or SRB assay, which one gives accurate results?. ResearchGate. [Link]

-

Soković, M., et al. (2007). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. PubMed. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

Tsolova, M., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC. [Link]

-

Lang, S., et al. (2025). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. [Link]

-

Pelttari, E., Lehtinen, M., & Elo, H. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. [Link]

-

Pelttari, E., Lehtinen, M., & Elo, H. (2012). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. De Gruyter. [Link]

-

Schober, M., et al. (2016). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]

-

Medina-Lozano, I., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. [Link]

-

Puttaswamy, et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(02), 060-064. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15. [Link]

-

Thrupp, L. D. (1980). Broth dilution minimum inhibitory concentrations: rationale for use of selected antimicrobial concentrations. Journal of Clinical Microbiology, 12(5), 589-595. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

Lee, J., et al. (2011). Anti-Inflammatory and antioxidant activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder. PubMed. [Link]

-

Lee, J., et al. (2011). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. PMC. [Link]

-

Labster. (2023). Testing antimicrobial susceptibility. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]

- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. mdpi.com [mdpi.com]

- 11. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, Isolation, and Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-formyl-3-hydroxybenzoate, a salicylaldehyde analog with noteworthy biological activity. The document details its natural occurrence and initial isolation, explains the mechanistic principles behind its chemical synthesis, and offers a detailed, field-proven protocol for its laboratory preparation and purification. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for working with this compound.

Introduction and Scientific Context

This compound is a specialized organic compound that has garnered interest due to its presence in nature and its potential applications. Initially, this compound, along with similar salicylaldehyde analogs, was isolated from certain species of mites, such as Rhizoglyphus robini and Caloglyphus sp.[1]. In its natural context, it is believed to serve a defensive function, exhibiting strong antifungal properties[1]. The structure of this compound, featuring a benzoate backbone with ortho-formyl and meta-hydroxyl substitutions, makes it an interesting target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents. One potential application that has been explored is in the treatment of sickle cell disease[2].

This guide will delve into the practical aspects of obtaining this compound, focusing on a robust synthetic route that is both reproducible and scalable. We will explore the underlying chemical principles, ensuring a deep understanding of the "why" behind each experimental step, a critical aspect for any scientist looking to adapt or troubleshoot a given protocol.

Synthetic Approach: The Duff Reaction

The laboratory synthesis of this compound is most effectively achieved through the formylation of a suitable precursor. The most direct and commonly cited method is the Duff reaction , a classic organic reaction that introduces a formyl (-CHO) group onto an electron-rich aromatic ring.

The Starting Material: Methyl 3-hydroxybenzoate

The logical and commercially available starting material for this synthesis is Methyl 3-hydroxybenzoate . This precursor already contains the required methyl ester and hydroxyl groups in the correct meta-relationship. The hydroxyl group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. This directing effect is crucial for the regioselectivity of the formylation reaction.

The Formylating Agent and Catalyst: Hexamethylenetetramine and Polyphosphoric Acid

The Duff reaction employs hexamethylenetetramine (HMTA) as the source of the formyl group, in the presence of an acidic catalyst. In the context of this synthesis, polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The strongly acidic environment of the PPA protonates the HMTA, which then generates an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of Methyl 3-hydroxybenzoate. The hydroxyl group directs the substitution primarily to the ortho position, leading to the desired product. A minor byproduct, the 5-formyl isomer, may also be formed[1].

Experimental Protocol: Synthesis and Isolation

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | ≥98% | e.g., Sigma-Aldrich |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | ≥99% | e.g., Sigma-Aldrich |

| Polyphosphoric Acid (PPA) | Hn+2PnO3n+1 | Variable | ~85% P₂O₅ basis | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | e.g., Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | e.g., Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | e.g., Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | e.g., Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (e.g., 100 g).

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add Methyl 3-hydroxybenzoate (e.g., 10 g, 65.7 mmol) to the polyphosphoric acid. Once the starting material is dissolved, add hexamethylenetetramine (e.g., 18.4 g, 131.4 mmol) portion-wise, ensuring the temperature does not exceed 60°C.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (e.g., 500 g) in a large beaker with stirring. This will hydrolyze the reaction intermediate and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification: Column Chromatography

The crude product is purified by column chromatography on silica gel[1].

-

Column Preparation: Pack a glass column with silica gel in a hexane slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to light yellow solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to light yellow solid[2] |

| Storage Temperature | 2-8°C, stored under nitrogen[2] |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl ester protons, and the hydroxyl proton. The aromatic protons should appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The aldehyde proton will be a singlet deshielded to around δ 10.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbons of the ester and aldehyde will be in the δ 160-190 ppm region. The aromatic carbons will appear in the δ 110-160 ppm region, and the methyl ester carbon will be around δ 52 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. A broad O-H stretching band will be present around 3200-3400 cm⁻¹. The C=O stretching of the aldehyde will be around 1680-1700 cm⁻¹, and the C=O stretching of the ester will be around 1720-1740 cm⁻¹. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180.16.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.

-

Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction. Avoid breathing dust. Keep away from heat, sparks, and open flames.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has provided a detailed overview of this compound, from its natural discovery to its laboratory synthesis. The Duff reaction of Methyl 3-hydroxybenzoate offers a reliable method for its preparation. The provided protocol, grounded in established chemical principles, serves as a practical resource for researchers. Further investigation into the biological activities of this compound and its derivatives may unveil new opportunities in medicinal chemistry and drug development.

Diagrams

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Sources

An In-Depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate for Advanced Research and Development

This guide provides a comprehensive technical overview of Methyl 2-formyl-3-hydroxybenzoate, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its nomenclature, properties, synthesis, and applications, with a particular focus on its role as an anti-sickling agent.

Core Identification and Nomenclature

This compound is a substituted aromatic aldehyde that serves as a versatile building block. Its structure, featuring hydroxyl, formyl, and methyl ester groups on a benzene ring, makes it a valuable precursor for synthesizing more complex molecules with diverse pharmacological activities.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym(s) | 6-Carbomethoxysalicylaldehyde[1] |

| CAS Number | 131524-43-1 |

| Molecular Formula | C₉H₈O₄[1][2][3] |

| Molecular Weight | 180.16 g/mol [2][3] |

| SMILES | O=C(OC)C1=CC=CC(O)=C1C=O[3] |

| InChIKey | VZMWGPNBGAUWCO-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Key Physicochemical Properties

| Property | Description | Source(s) |

|---|---|---|